Org27569 - 868273-06-7

Org27569

Catalog Number: EVT-277627
CAS Number: 868273-06-7
Molecular Formula: C24H28ClN3O
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, commonly referred to as Org27569, is a synthetic, small-molecule compound that acts as an allosteric modulator of the cannabinoid type 1 receptor (CB1). [ [], [], [] ] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind. Org27569 exhibits a unique pharmacological profile, demonstrating positive cooperativity with orthosteric agonists in binding assays while acting as an antagonist in functional assays. [ [], [], [], [] ] This compound has been extensively studied to elucidate the complexities of CB1 receptor pharmacology and explore its potential therapeutic applications.

Future Directions
  • Further characterization of Org27569's binding site: Despite significant progress, a complete understanding of the molecular interactions between Org27569 and the CB1 receptor remains elusive. Advanced structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, coupled with computational modeling, can provide detailed insights into the binding mode and conformational changes induced by Org27569. [ [], [], [] ]

  • Development of more selective and potent analogs: Exploring structural modifications to the Org27569 scaffold can lead to the discovery of analogs with improved potency, selectivity for CB1 over CB2 receptors, and tailored pharmacological profiles. [ [], [], [], [], [] ] This optimization process should aim to minimize potential off-target effects and enhance drug-like properties like solubility and bioavailability.

  • In vivo evaluation of novel analogs: Rigorous preclinical studies are crucial to assess the therapeutic potential and safety profiles of promising Org27569 analogs in animal models of relevant diseases. [ [], [], [], [] ] These studies should investigate the efficacy, pharmacokinetics, pharmacodynamics, and potential side effects of the compounds.

CP55,940

  • Compound Description: CP55,940, or (1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol, is a potent, synthetic cannabinoid agonist that acts on both CB1 and CB2 receptors. It is widely used as a pharmacological tool to study the cannabinoid system. [, , , , , , , , , , , , , , , , , ]
  • Relevance: CP55,940 is frequently used as a reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. Numerous studies have shown that Org27569 increases the binding affinity of CP55,940 to the CB1 receptor while antagonizing its G protein-mediated signaling efficacy. This suggests that Org27569 promotes a distinct receptor conformation with altered signaling properties. [, , , , , , , , , , , , , , , , , ]

SR141716A (Rimonabant)

  • Compound Description: SR141716A, commonly known as Rimonabant, is an inverse agonist of the CB1 receptor. It was briefly marketed as an anti-obesity drug but was later withdrawn due to severe psychiatric side effects. [, , , , , , ]
  • Relevance: SR141716A is often used as a reference inverse agonist in studies exploring the allosteric profile of Org27569. Org27569 has been shown to displace SR141716A in binding assays, indicating an overlap or influence on its binding site. Furthermore, Org27569 and SR141716A exhibit distinct pharmacological profiles in vivo, suggesting differences in their mechanisms of action despite both affecting CB1 signaling. [, , , , , , ]

Anandamide (AEA)

  • Compound Description: Anandamide (AEA) is an endocannabinoid, an endogenous lipid neurotransmitter that acts as an agonist at both CB1 and CB2 receptors. [, , , , , ]
  • Relevance: Anandamide serves as a crucial reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. Org27569 differentially affects the signaling of various agonists, including anandamide. For example, Org27569 attenuates anandamide-induced hypothermia but does not block its antinociceptive effects, highlighting the complexity of Org27569's allosteric actions. [, , , , , ]

Δ9-tetrahydrocannabinol (THC)

  • Compound Description: Δ9-tetrahydrocannabinol (THC) is the primary psychoactive compound found in cannabis. It acts as a partial agonist at both CB1 and CB2 receptors. [, , , , ]
  • Relevance: THC is often employed as a reference orthosteric agonist to evaluate the allosteric effects of Org27569 on CB1 signaling. Studies have shown that Org27569 can attenuate certain behavioral and physiological effects of THC, such as hypothermia, highlighting its potential to modulate the pharmacological actions of this cannabinoid. [, , , , ]

2-Arachidonoylglycerol (2-AG)

  • Compound Description: 2-Arachidonoylglycerol (2-AG) is an endocannabinoid that acts as a full agonist at both CB1 and CB2 receptors. It is considered to be the most abundant endocannabinoid in the brain. [, , , ]
  • Relevance: 2-AG is used as a reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. Org27569 has been shown to differentially affect the signaling of 2-AG compared to other CB1 agonists, further demonstrating the complexity of Org27569's allosteric interactions. [, , , ]

WIN55,212-2

  • Compound Description: WIN55,212-2, or (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-napthalenylmethanone, is a potent synthetic cannabinoid agonist that acts on both CB1 and CB2 receptors. [, , ]
  • Relevance: WIN55,212-2 serves as a reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. Similar to other agonists, Org27569's modulation of WIN55,212-2 signaling can vary depending on the specific pathway being examined, highlighting the probe-dependent nature of its allosteric effects. [, , ]

HU-210

  • Compound Description: HU-210, or 11-hydroxy-Δ8-THC-dimethylheptyl, is a potent synthetic cannabinoid agonist with high selectivity for CB1 receptors. [, , ]
  • Relevance: HU-210 is used as a reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. The signaling effects of HU-210, like those of other agonists, can be differentially modulated by Org27569, providing further evidence for the probe-dependent nature of Org27569's allosteric actions at CB1. [, , ]

Methanandamide

  • Compound Description: Methanandamide is a stable analog of the endocannabinoid anandamide. It acts as an agonist at both CB1 and CB2 receptors and is more resistant to enzymatic degradation than anandamide. [, , ]
  • Relevance: Methanandamide is used as a reference orthosteric agonist in studies investigating the allosteric modulation of CB1 by Org27569. Org27569 displays differential modulation of methanandamide signaling compared to other CB1 agonists, highlighting the intricate and probe-dependent nature of its allosteric effects. [, , ]

PSNCBAM-1

  • Compound Description: PSNCBAM-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a negative allosteric modulator (NAM) of CB1. [, , , , ]
  • Relevance: PSNCBAM-1 is structurally distinct from Org27569, but both act as negative allosteric modulators of CB1, although with varying potencies and efficacies depending on the specific signaling pathway being measured. This suggests that different CB1 allosteric modulators can exhibit distinct pharmacological profiles and potentially target different sub-sites within the allosteric binding pocket. [, , , , ]

GAT100

  • Compound Description: GAT100 is a potent, irreversible CB1 NAM developed through rational design based on the structures of Org27569 and PSNCBAM-1. It demonstrates superior potency and efficacy compared to both parent compounds in various signaling assays and exhibits reduced inverse agonism relative to Org27569. [, ]
  • Relevance: GAT100 represents a successful example of leveraging structural information from known CB1 allosteric modulators like Org27569 to design more potent and potentially safer therapeutic leads. Its unique pharmacological profile, including reduced inverse agonism and potent NAM activity, highlights the potential for fine-tuning CB1 signaling through rational drug design targeting the allosteric site. [, ]

LDK1258

  • Relevance: LDK1258 highlights the challenges in translating in vitro allosteric modulator activity to in vivo efficacy and the potential for off-target effects. Despite its structural similarity to Org27569, its lack of CB1-dependent behavioral effects underscores the complexity of CB1 pharmacology and the need for rigorous in vivo validation of allosteric modulator candidates. []

Org27759

  • Compound Description: Org27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide) is another member of the indole-2-carboxamide class of CB1 allosteric modulators. []
  • Relevance: Org27759, like Org27569, displays positive cooperativity with agonists in binding assays but acts as an antagonist of receptor function, suggesting a shared mechanism of action. The structural similarity between Org27569 and Org27759 provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. []

Org29647

  • Compound Description: Org29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt) is another indole-2-carboxamide derivative and a CB1 allosteric modulator. []
  • Relevance: Like Org27569, Org29647 exhibits positive binding cooperativity with agonists and acts as a functional antagonist, highlighting the shared pharmacological profile of this class of compounds. The structural similarities and differences between Org27569 and Org29647 provide valuable information for understanding the SAR of indole-2-carboxamide-based CB1 allosteric modulators. []

6-Azaindole-2-carboxamides

  • Compound Description: This series of compounds represents a modification of the Org27569 scaffold where the indole ring is replaced with a 6-azaindole ring. These analogs generally show reduced binding affinity for CB1 compared to their indole counterparts. []
  • Relevance: The 6-azaindole-2-carboxamides highlight the importance of the indole moiety in Org27569 for high-affinity binding to the CB1 allosteric site. While exhibiting lower affinity, some 6-azaindole analogs retain the ability to modulate orthosteric ligand binding and signaling, suggesting that this modification might be tolerated for further exploration and optimization. []

7-Azaindole-2-carboxamides

  • Relevance: The 7-azaindole-2-carboxamides demonstrate the critical importance of the indole nitrogen's position for CB1 allosteric modulator activity. Unlike the 6-azaindole analogs, the 7-azaindole substitution abolishes binding, suggesting that this modification is detrimental for interaction with the CB1 allosteric site. []

Benzimidazole-2-carboxamides

  • Compound Description: This series of compounds represents another modification of the Org27569 scaffold, where the indole ring is replaced with a benzimidazole ring. These analogs display negative allosteric modulation of CP55,940 but with lower potency compared to Org27569. []
  • Relevance: The benzimidazole-2-carboxamides demonstrate the potential for exploring different heterocyclic scaffolds as CB1 allosteric modulators. While not as potent as Org27569, their activity suggests that the benzimidazole moiety might be a suitable starting point for further optimization to improve potency and explore different pharmacological profiles. []
Overview

Org 27569 is a synthetic compound that acts as an allosteric modulator of the cannabinoid receptor type 1 (CB1). It is recognized for its unique ability to influence the binding and signaling properties of orthosteric agonists at this receptor, making it a subject of interest in pharmacological research related to cannabinoids and their effects on the central nervous system. Org 27569 has been extensively studied for its potential therapeutic applications, particularly in the modulation of cannabinoid-related pathways.

Source and Classification

Org 27569 is classified under indole-2-carboxamides, which are a group of compounds known for their interaction with G protein-coupled receptors, specifically the CB1 receptor. Its chemical structure includes a chloro group and a piperidine moiety, contributing to its selectivity and potency as an allosteric modulator. The compound was initially developed as part of research aimed at understanding the complex mechanisms of cannabinoid receptors and their potential therapeutic targets in various neurological conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Org 27569 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available indole derivatives and piperidine-based compounds.
  2. Reactions: Key reactions in the synthesis include:
    • N-alkylation: This step introduces the piperidine moiety to the indole core.
    • Carboxylation: The introduction of the carboxylic acid group is achieved through various methods, such as using carbon dioxide under specific conditions or through direct acylation techniques.
  3. Purification: The final product is purified using chromatographic techniques, ensuring high purity for biological testing.

The synthetic route is designed to yield high amounts of Org 27569 while maintaining structural integrity and functional properties necessary for its role as an allosteric modulator .

Molecular Structure Analysis

Structure and Data

Org 27569 has a complex molecular structure characterized by:

  • Molecular Formula: C22H28ClN3O2
  • Molecular Weight: 399.93 g/mol
  • Structural Features: The compound contains an indole ring fused with a carboxamide group, along with a chloro substituent at one position and a piperidine ring at another. This configuration is crucial for its binding affinity and allosteric modulation capability at the CB1 receptor .

Structural Visualization

The three-dimensional conformation of Org 27569 can be analyzed using molecular modeling software, allowing researchers to visualize its interaction with the CB1 receptor at atomic resolution.

Chemical Reactions Analysis

Reactions and Technical Details

Org 27569 undergoes several chemical reactions that are critical for its function:

  1. Binding Interactions: It binds to allosteric sites on the CB1 receptor, which alters the receptor's conformation and affects its interaction with orthosteric ligands like Δ9-tetrahydrocannabinol.
  2. Signal Modulation: Upon binding, Org 27569 does not activate the receptor directly but enhances or diminishes the effects of other cannabinoids by stabilizing certain conformational states of the receptor .
  3. Metabolic Stability: The compound's stability in biological systems is influenced by various factors, including enzymatic degradation pathways that can affect its pharmacokinetics.
Mechanism of Action

Process and Data

The mechanism by which Org 27569 exerts its effects involves:

  • Allosteric Modulation: Org 27569 binds to an allosteric site on the CB1 receptor, leading to changes in receptor conformation that either enhance or inhibit agonist binding. This modulation can result in altered signaling pathways within cells.
  • Functional Impact: Studies have shown that Org 27569 increases the binding affinity of orthosteric agonists while simultaneously reducing their functional signaling efficacy. This dual action allows for fine-tuning of cannabinoid signaling, which could be beneficial in therapeutic contexts where modulation rather than full activation is desired .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Org 27569 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Org 27569's reactivity profile indicates it can participate in various chemical reactions typical for amides and indoles, making it versatile for further chemical modifications if necessary .
Applications

Scientific Uses

Org 27569 has several applications in scientific research:

  • Pharmacological Studies: It serves as a valuable tool for studying cannabinoid receptor dynamics and signaling pathways, providing insights into how allosteric modulation can influence drug efficacy.
  • Therapeutic Development: Research into Org 27569's effects on neurological disorders suggests potential applications in treating conditions such as anxiety, pain management, and substance use disorders by modulating endocannabinoid signaling without directly activating CB1 receptors .
  • Chemical Biology Research: Its unique properties make it suitable for exploring new therapeutic strategies involving cannabinoid receptors, contributing to advancements in drug design targeting GPCRs.

Properties

CAS Number

868273-06-7

Product Name

Org 27569

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

ORG27569; ORG-27569; ORG 27569.

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.